molecular formula C21H34N2O5 B4144994 1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144994
M. Wt: 394.5 g/mol
InChI Key: PUCKBMCTJPOGEQ-UHFFFAOYSA-N
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Description

1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with an ethyl group and a propyl chain linked to a sec-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to its specific structural features, such as the combination of a piperazine ring with a sec-butylphenoxy group and an ethyl substituent. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-[3-(2-butan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-4-17(3)18-9-6-7-10-19(18)22-16-8-11-21-14-12-20(5-2)13-15-21;3-1(4)2(5)6/h6-7,9-10,17H,4-5,8,11-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCKBMCTJPOGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCN2CCN(CC2)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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